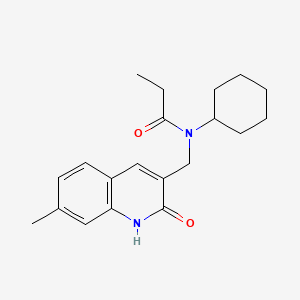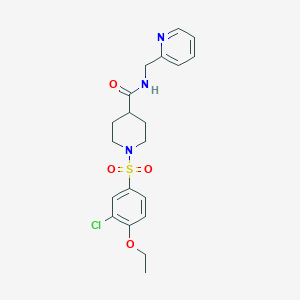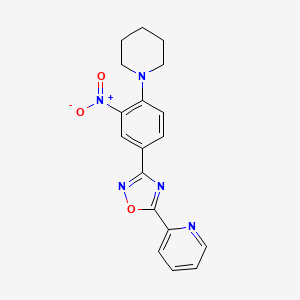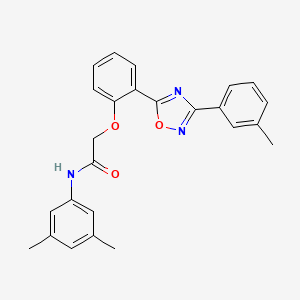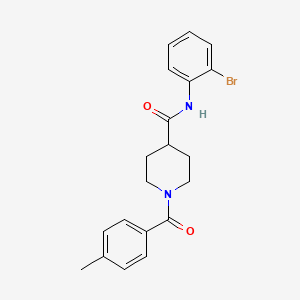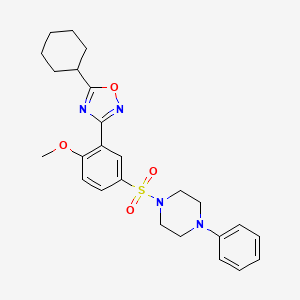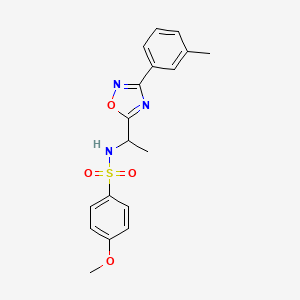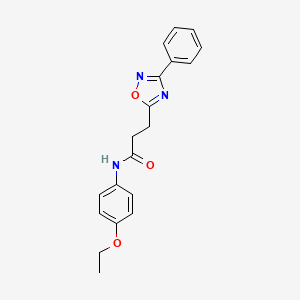
N-(2-Methoxy-5-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Methoxy-5-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.33 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16) . This indicates the presence of a sulfamoyl group and a methoxy group attached to a phenyl ring, which is further attached to a propanamide group.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.271±0.06 g/cm3 and a predicted pKa of 10.23±0.60 .科学的研究の応用
N-(2-Methoxy-5-sulfamoylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has shown promising results as a potential anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Additionally, this compound has been studied for its potential use in inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is based on its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in gene silencing. By inhibiting HDACs, this compound can lead to a more relaxed chromatin structure, which can result in gene activation. This can lead to changes in gene expression that can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce inflammation and improve symptoms.
実験室実験の利点と制限
The advantages of using N-(2-Methoxy-5-sulfamoylphenyl)propanamide in lab experiments include its ability to selectively inhibit HDACs, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility, its potential for off-target effects, and its complex mechanism of action.
将来の方向性
There are many future directions for research on N-(2-Methoxy-5-sulfamoylphenyl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
合成法
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxy-5-sulfamoylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-methylpropan-2-amine to produce the desired product, this compound. The overall yield of the synthesis is around 30%.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-10(13)12-8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIBCEBVGCSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


